Cas no 33622-40-1 (3-(Dimethylamino)-2-methylpropanenitrile)
3-(Dimethylamino)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- Propanenitrile, 3-(dimethylamino)-2-methyl-
- SCHEMBL9461909
- AKOS016340905
- 33622-40-1
- LS-01508
- STK502928
- MFCD09880532
- ALBB-004116
- 3-(dimethylamino)-2-methylpropanenitrile
- AKOS000321469
- CS-0451235
- 3-(Dimethylamino)-2-methylpropanenitrile
-
- MDL: MFCD09880532
- Inchi: 1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3
- InChI Key: DVPWXHWDYIFFGG-UHFFFAOYSA-N
- SMILES: N(C)(C)CC(C#N)C
Computed Properties
- Exact Mass: 112.10016
- Monoisotopic Mass: 112.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 98.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 27Ų
Experimental Properties
- PSA: 27.03
3-(Dimethylamino)-2-methylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D265235-250mg |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D265235-500mg |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | D265235-1000mg |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 1g |
$ 480.00 | 2022-06-05 | ||
| Fluorochem | 042337-1g |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 042337-5g |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 042337-10g |
3-(Dimethylamino)-2-methylpropanenitrile |
33622-40-1 | 10g |
£1225.00 | 2022-03-01 | ||
| abcr | AB405256-500 mg |
3-(Dimethylamino)-2-methylpropanenitrile; . |
33622-40-1 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB405256-1 g |
3-(Dimethylamino)-2-methylpropanenitrile; . |
33622-40-1 | 1g |
€228.00 | 2022-06-10 | ||
| abcr | AB405256-5 g |
3-(Dimethylamino)-2-methylpropanenitrile; . |
33622-40-1 | 5g |
€618.00 | 2022-06-10 | ||
| abcr | AB405256-10 g |
3-(Dimethylamino)-2-methylpropanenitrile; . |
33622-40-1 | 10g |
€1,008.00 | 2022-06-10 |
3-(Dimethylamino)-2-methylpropanenitrile Suppliers
3-(Dimethylamino)-2-methylpropanenitrile Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-(Dimethylamino)-2-methylpropanenitrile
Propanenitrile, 3-(dimethylamino)-2-methyl- (CAS No. 33622-40-1): A Comprehensive Overview
Propanenitrile, 3-(dimethylamino)-2-methyl- (CAS No. 33622-40-1) is a significant chemical compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and has been extensively studied for its potential in drug development. The CAS No. 33622-40-1 provides a unique identifier for this molecule, ensuring precise classification and reference in scientific literature and industrial applications.
The molecular structure of Propanenitrile, 3-(dimethylamino)-2-methyl- consists of a propyl chain with a nitrile group at one end and a dimethylamino substituent at the third carbon atom. This configuration imparts distinct reactivity and functionality to the compound, making it a valuable intermediate in organic synthesis. The presence of the dimethylamino group enhances its nucleophilicity, while the methyl groups contribute to steric hindrance, influencing its overall reactivity profile.
In recent years, the compound has been explored for its role in synthesizing various pharmacologically active molecules. Its structural framework is particularly useful in constructing heterocyclic compounds, which are prevalent in many modern drugs. For instance, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of antiviral and anti-inflammatory agents. The dimethylamino moiety is particularly noteworthy, as it can be modified to introduce additional functional groups, thereby expanding the compound's utility in medicinal chemistry.
One of the most compelling aspects of Propanenitrile, 3-(dimethylamino)-2-methyl- is its versatility in chemical transformations. The nitrile group can undergo various reactions such as hydrolysis to form carboxylic acids or reduction to yield primary amines. Additionally, the dimethylamino group can participate in condensation reactions to form amides or imines. These reactions make the compound a valuable building block for constructing more complex molecules with tailored properties.
Recent studies have also highlighted the compound's role in materials science. Its ability to form stable complexes with transition metals has been exploited in catalytic applications. For example, complexes formed with palladium or nickel have shown promise in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. The methyl groups in the molecule contribute to steric stabilization, enhancing the efficiency of these catalytic processes.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of Propanenitrile, 3-(dimethylamino)-2-methyl-. Researchers have synthesized several analogs and evaluated their biological activity using both in vitro and in vivo models. Some of these derivatives have demonstrated significant promise as kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The dimethylamino group's ability to interact with biological targets makes it an attractive feature for drug design.
In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. Its structural motifs are similar to those found in many herbicides and fungicides, suggesting that derivatives could exhibit similar biological activity. Further research is ongoing to explore these possibilities and develop new crop protection agents based on this scaffold.
The synthesis of Propanenitrile, 3-(dimethylamino)-2-methyl- typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed to achieve high yields and purity. The optimization of these synthetic routes is an active area of research, with efforts focused on improving efficiency and reducing environmental impact.
As our understanding of chemical interactions continues to evolve, the importance of compounds like Propanenitrile, 3-(dimethylamino)-2-methyl- is likely to grow further. Their unique structural features make them indispensable tools for chemists working on cutting-edge applications ranging from drug discovery to advanced materials. The ongoing exploration of their derivatives ensures that new possibilities will continue to emerge, driving innovation across multiple scientific disciplines.
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